![molecular formula C20H21N3O2S B2360580 Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 866020-40-8](/img/structure/B2360580.png)
Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 866020-40-8. It has a molecular weight of 368.48 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . The process involves several steps and intermediates, starting from a readily available chloro intermediate . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate” is complex, with a thieno[2,3-d]pyrimidine core structure . This core structure is important for the biological activity of the compound .Physical And Chemical Properties Analysis
“Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate” is a light brown solid . It has a melting point of 120-121°C . The compound has several characteristic IR peaks, including peaks at 3359.82, 2938.52, 2825, and 1601.50 cm^-1 .Scientific Research Applications
- Thienopyrimidine derivatives, including Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate, have attracted attention as potential anticancer agents. These compounds exhibit structural similarities to purines and can inhibit various enzymes and pathways involved in cancer progression .
- Researchers have explored their effects on protein kinases (PKs), which play critical roles in signal transduction pathways related to cancer cell proliferation and metastasis. Inhibiting PKs can be a promising strategy for cancer treatment .
- Additionally, thienopyrimidines have been evaluated for their activity against topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .
- Recent studies have investigated 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against different PI3K isoforms (α, β, and γ) and showed promising anticancer activity .
- Some derivatives of Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate have demonstrated antitumor activity in vivo, particularly against the HT1080 human fibrosarcoma tumor growth model .
- Favorable pharmacokinetic profiles have also been observed for certain compounds .
- Researchers have explored various synthetic methods for preparing heterocyclic thienopyrimidine derivatives. These methods contribute to the development of novel compounds with potential therapeutic applications .
- The thienopyrimidine scaffold is commonly used in drug development. Its structural and isoelectronic characteristics resemble those of purines, making it an attractive feature for pharmaceutical drug design .
Anticancer Properties
PI3K Inhibition
In Vivo Antitumor Activity
Synthetic Methods
Drug Development Scaffold
Other Biological Activities
Mechanism of Action
Target of Action
Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate is a derivative of thienopyrimidine, a class of compounds known for their various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are known to inhibit various enzymes and pathways, including protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily protein kinases, and inhibits their activity . This inhibition disrupts the signal transduction pathways, thereby preventing the progression of diseases such as cancer .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular communication, which is crucial for the proliferation and differentiation of cancer cells . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Result of Action
The inhibition of protein kinases and other targets by the compound can lead to the prevention of disease progression. For instance, in the context of cancer, the compound can inhibit the proliferation and differentiation of cancer cells , thereby potentially slowing down or stopping the progression of the disease.
Future Directions
Thieno[2,3-d]pyrimidine derivatives, including “Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate”, are a promising area of research for the development of new anti-cancer drugs . Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting further preclinical and clinical trials to assess the safety and efficacy of these compounds .
properties
IUPAC Name |
methyl 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-20(24)17-12-16-18(21-13-22-19(16)26-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGSTWTUMFGESK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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